Product packaging for 5-Chloro-1-pentanol(Cat. No.:CAS No. 5259-98-3)

5-Chloro-1-pentanol

Cat. No.: B147386
CAS No.: 5259-98-3
M. Wt: 122.59 g/mol
InChI Key: DCBJCKDOZLTTDW-UHFFFAOYSA-N
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Description

Overview of Chlorinated Alcohols in Synthetic Design

Among the halogenated alcohols, chlorinated alcohols are particularly significant in synthetic design due to the moderate reactivity of the carbon-chlorine bond and the widespread availability of chlorinating agents. acs.orgscirp.orggoogle.com The chlorine atom, being more electronegative than carbon, creates a dipole moment and renders the adjacent carbon atom electrophilic, making it susceptible to nucleophilic attack. This reactivity is central to their use in forming new carbon-carbon and carbon-heteroatom bonds.

The hydroxyl group in chlorinated alcohols can undergo a variety of transformations, including oxidation to aldehydes or carboxylic acids, and conversion to other functional groups. This versatility allows for a stepwise and controlled elaboration of molecular structures. Chlorinated alcohols are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, where the introduction of a chlorine atom can be a key step in achieving the desired biological activity or material properties. fishersci.camendelchemicals.comcymitquimica.com The synthesis of alkyl chlorides from alcohols is a fundamental transformation, with various methods developed to achieve this conversion under mild and selective conditions. acs.orgorganic-chemistry.org

Significance of 5-Chloro-1-pentanol in Contemporary Chemical Research

This compound, a bifunctional organic compound, serves as a key intermediate and building block in a multitude of synthetic applications. fishersci.cachemicalbook.com Its structure, featuring a primary alcohol at one end of a five-carbon chain and a chlorine atom at the other, allows for selective and sequential reactions, making it a versatile tool for organic chemists. cymitquimica.com This unique arrangement of functional groups enables its participation in a wide array of chemical transformations, including substitution and addition reactions.

The compound's utility is highlighted by its role in the synthesis of various molecules. For instance, it is a precursor in the production of 6-hydroxy-hexanenitrile. fishersci.calookchem.com Furthermore, this compound acts as an acceptor in glycosylation reactions, facilitating the synthesis of β-selective glycosides. Its ability to undergo intramolecular cyclization when treated with a base, such as sodium hydride, to form tetrahydropyran (B127337) derivatives further underscores its synthetic importance. chegg.com

The physical and chemical properties of this compound are well-documented, providing a solid foundation for its application in research and industry. lookchem.comnih.govstarshinechemical.com

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 5259-98-3
Molecular Formula C5H11ClO
Molecular Weight 122.59 g/mol
Appearance Colorless clear liquid
Boiling Point 182.8 °C at 760 mmHg
Density 1.021 g/cm³
Refractive Index 1.454
Flash Point 83.2 °C
Solubility Slightly soluble in water

Data sourced from multiple references. fishersci.cacymitquimica.comlookchem.comnih.govstarshinechemical.com

Spectroscopic data, including 1H NMR, Mass Spectrometry, and IR spectra, are crucial for the characterization of this compound and for monitoring its reactions. nih.govchemicalbook.com

Table 2: Spectroscopic Data of this compound

TechniqueKey Features
¹H NMR (CDCl₃) Signals corresponding to the protons on the carbon chain, with distinct chemical shifts for protons adjacent to the chlorine and hydroxyl groups.
Mass Spectrometry Molecular ion peak (M+) at m/z 122, with characteristic fragmentation patterns. nih.gov
IR Spectroscopy Broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, and a C-Cl stretching absorption.

Data sourced from multiple references. nih.govchemicalbook.comhmdb.caspectrabase.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClO B147386 5-Chloro-1-pentanol CAS No. 5259-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropentan-1-ol
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InChI

InChI=1S/C5H11ClO/c6-4-2-1-3-5-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DCBJCKDOZLTTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
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DSSTOX Substance ID

DTXSID9063744
Record name 1-Pentanol, 5-chloro-
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Molecular Weight

122.59 g/mol
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CAS No.

5259-98-3
Record name 5-Chloro-1-pentanol
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Record name 5-Chloropentanol
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Record name 1-Pentanol, 5-chloro-
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Record name 1-Pentanol, 5-chloro-
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Record name 5-chloropentan-1-ol
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Record name 5-CHLORO-1-PENTANOL
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Synthetic Methodologies and Reaction Optimization for 5 Chloro 1 Pentanol

Established Synthetic Routes

The synthesis of 5-chloro-1-pentanol, a significant intermediate in the production of various chemicals, is primarily achieved through nucleophilic substitution reactions. fishersci.ca These methods involve the conversion of a hydroxyl group into a chloro group, with 1,5-pentanediol (B104693) being a common starting material. Two of the most established routes for this transformation are the reaction with thionyl chloride (SOCl₂) and the reaction with hydrochloric acid (HCl).

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the interchange of functional groups. In the context of this compound synthesis, these reactions typically involve the attack of a chloride nucleophile on an activated form of 1,5-pentanediol.

Reaction of 1,5-Pentanediol with Thionyl Chloride (SOCl₂)

The reaction of 1,5-pentanediol with thionyl chloride is a widely employed method for the synthesis of this compound. This process is favored for its efficiency and the clean nature of its byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).

Two-Step Mechanism of Chlorosulfite Ester Formation and Cleavage

The reaction between an alcohol and thionyl chloride proceeds through a well-defined two-step mechanism. masterorganicchemistry.com Initially, the alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion and the formation of a chlorosulfite ester intermediate. masterorganicchemistry.com This intermediate is then attacked by the displaced chloride ion in a nucleophilic substitution reaction. The attack typically occurs from the backside, leading to the cleavage of the carbon-oxygen bond and the formation of the alkyl chloride with inversion of stereochemistry, a process known as the SN2 mechanism. masterorganicchemistry.com The other products of this cleavage are sulfur dioxide and another chloride ion.

Optimization of Molar Ratios for Yield Enhancement

To maximize the yield of this compound and minimize the formation of byproducts, careful optimization of the molar ratio of the reactants is crucial. A commonly used molar ratio is 1:1.2 of 1,5-pentanediol to thionyl chloride. This slight excess of thionyl chloride helps to ensure the complete conversion of the diol.

Table 1: Thionyl Chloride Method Optimization

Parameter Recommended Condition Rationale
**Molar Ratio (1,5-pentanediol:SOCl₂) ** 1:1.2 Minimizes side reactions and promotes complete conversion.
Temperature 0–5°C Prevents exothermic decomposition of the chlorosulfite ester.

| Solvent | Anhydrous diethyl ether | Enhances selectivity by stabilizing intermediates. |

Temperature Control to Mitigate Exothermic Decomposition

The reaction between 1,5-pentanediol and thionyl chloride is exothermic. Therefore, stringent temperature control is essential to prevent the decomposition of the chlorosulfite ester intermediate, which can lead to the formation of undesired byproducts. Maintaining the reaction temperature between 0 and 5°C during the addition of thionyl chloride is a common practice to control the exotherm and ensure a higher yield of the desired product.

Reaction of 1,5-Pentanediol with Hydrochloric Acid (HCl)

An alternative route to this compound involves the reaction of 1,5-pentanediol with concentrated hydrochloric acid. This method can be carried out under different conditions, including gas-phase and liquid-phase hydrohalogenation.

Liquid-phase hydrohalogenation using concentrated hydrochloric acid (typically 37%) is a common approach. The reaction is generally conducted by refluxing the mixture at approximately 110°C for several hours. This method can achieve a yield of around 82%. However, a drawback of this process is the need for post-reaction azeotropic drying to remove water.

Gas-phase hydrohalogenation represents another option, often utilizing a catalyst such as zinc chloride (ZnCl₂). This reaction is typically performed at elevated temperatures, in the range of 120–150°C. While this method can achieve yields of up to 78%, it is often accompanied by competing elimination reactions that lead to the formation of byproducts like 1-pentene.

Table 2: Comparison of HCl Methods

Method Catalyst Temperature Yield Byproducts
Liquid-phase None 110°C 82% Dichlorinated pentanes

| Gas-phase | ZnCl₂ | 120–150°C | 78% | 1-Pentene |

Chlorination of 1-Pentanol (B3423595) with Reagents (e.g., Thionyl Chloride, Phosphorus Pentachloride)

The conversion of primary alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly employed for this purpose, converting 1-pentanol to 1-chloropentane, a direct precursor which can then be hydroxylated to this compound in subsequent steps, though the specifics of this secondary conversion are outside the scope of this section.

With thionyl chloride, the reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which then decomposes to the alkyl chloride, sulfur dioxide, and hydrogen chloride. researchgate.net The reaction can be performed neat or in the presence of a solvent. To drive the reaction to completion and neutralize the HCl byproduct, a tertiary amine such as pyridine (B92270) is often added.

Phosphorus pentachloride reacts vigorously with alcohols. The mechanism involves the alcohol oxygen attacking the phosphorus center, leading to the displacement of a chloride ion and the formation of an intermediate that subsequently breaks down to yield the alkyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride.

ReagentTypical ConditionsByproductsGeneral Yield
Thionyl Chloride (SOCl₂)Reflux, often with a base like pyridine to neutralize HClSulfur Dioxide (SO₂), Hydrogen Chloride (HCl)High
Phosphorus Pentachloride (PCl₅)Often performed at low temperatures due to high reactivityPhosphoryl Chloride (POCl₃), Hydrogen Chloride (HCl)Good to High

Hydrohalogenation of 1-Pentanol with Hydrogen Chloride (HCl)

The direct reaction of 1-pentanol with hydrogen chloride (HCl) presents another viable route to 1-chloropentane. This conversion can be carried out in either the gas or liquid phase.

Liquid-Phase Hydrohalogenation with Concentrated Hydrochloric Acid

The liquid-phase approach involves heating 1-pentanol with concentrated hydrochloric acid. This method typically requires reflux conditions to proceed at a reasonable rate. Studies indicate that refluxing 1-pentanol with concentrated (37%) hydrochloric acid at 110°C for approximately six hours can result in an 82% yield of 1-chloropentane. A key consideration for this method is the need for post-reaction drying, often through azeotropic distillation, to remove water and residual acid.

MethodCatalyst/ReagentTemperatureYieldKey Byproducts
Gas-Phase HydrohalogenationZinc Chloride (ZnCl₂)120–150°C78%1-pentene (12%)
Liquid-Phase HydrohalogenationConcentrated HCl (37%)110°C (Reflux)82%Diethyl ether (5%)

Reductive Chlorination of 5-Chloropentanal (B1584631)

A more direct route to this compound is the selective reduction of the aldehyde functional group in 5-chloropentanal. This method avoids the need for a separate chlorination step on the pentanol (B124592) backbone.

Palladium on Carbon (Pd/C) Catalysis

The catalytic hydrogenation of 5-chloropentanal can be achieved using palladium on carbon (Pd/C) as the catalyst. This method is advantageous as it often proceeds under mild conditions and avoids the use of harsh acidic reagents. The aldehyde group is selectively reduced to a primary alcohol while preserving the chloro-substituent. Research indicates that the hydrogenation of 5-chloropentanal using a 5% Pd/C catalyst at 25°C yields this compound. Increasing the catalyst loading to 10% Pd/C can improve the yield.

Pressure and Temperature Parameters for Optimized Yield and Purity

The optimization of reaction parameters such as hydrogen pressure and temperature is crucial for maximizing the yield and purity of this compound while minimizing side reactions. The reaction is typically run at room temperature (25°C). Hydrogen pressure is a key variable; for instance, at a pressure of 50 psi, a yield of 75% with a purity of 97.2% has been reported. Increasing the pressure to 75 psi with a higher catalyst loading can increase the yield to 81% and purity to 98.5%. However, pressures exceeding 75 psi can lead to over-reduction, where the carbon-chlorine bond is also reduced (hydrogenolysis) to form pentane, thus reducing the yield of the desired product.

Catalyst LoadingHydrogen Pressure (psi)TemperatureReported YieldReported Purity (NMR)
5% Pd/C5025°C75%97.2%
10% Pd/C7525°C81%98.5%

Emerging and Green Synthetic Approaches

The development of environmentally conscious synthetic methods is a primary focus in modern chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. rsc.orgmdpi.com These "green chemistry" principles are increasingly applied to the synthesis of industrial intermediates like this compound. nih.govskpharmteco.com

Biocatalytic Synthesis: Enzyme-Mediated Chlorination

Biocatalysis employs enzymes, nature's catalysts, to perform chemical transformations with high selectivity and efficiency under mild conditions. nih.govresearchgate.net Lipases, in particular, have emerged as versatile biocatalysts for a wide range of reactions, including esterification, transesterification, and hydrolysis. researchgate.netnih.govjmbfs.org Their ability to function in non-aqueous environments makes them suitable for organic synthesis. jmbfs.orgnih.gov

Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form such as Novozym 435, is one of the most widely utilized and studied lipases for synthetic applications. researchgate.netsemanticscholar.org It is known for its stability and broad substrate specificity. nih.gov While direct enzyme-mediated chlorination is less common, CALB is extensively used in transesterification reactions, which can be a key step in the synthesis of functionalized alcohols like this compound.

In a typical biocatalytic process, a precursor molecule can be modified using lipase-catalyzed transesterification to introduce or alter functional groups. For instance, CALB can selectively catalyze the acylation of primary alcohols. researchgate.net The enzyme's high regioselectivity allows it to distinguish between different hydroxyl groups in a molecule, which is a significant advantage over many traditional chemical methods. jmbfs.orgnih.gov Research has shown CALB is effective in catalyzing reactions involving diols and diesters to produce polyesters, demonstrating its utility with building blocks similar in structure to precursors of this compound. nih.gov The reaction conditions for these enzymatic processes are generally mild, often occurring at temperatures between 60°C and 90°C. nih.gov

Table 1: Research Findings on Candida antarctica lipase B (CALB) Catalysis

ParameterFindingSource
Enzyme Form Immobilized CALB (Novozym 435) is most common. researchgate.netsemanticscholar.org
Reaction Types Effective for esterification, transesterification, and polymerization. researchgate.netnih.gov
Selectivity Exhibits high chemo-, regio-, and enantioselectivity. jmbfs.orgnih.gov
Optimal Temperature Varies by reaction; successful polymerizations noted between 60-90°C. nih.gov
Key Advantage Enables selective modification of functional groups, reducing need for protection steps. researchgate.net

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C) and are considered "green" solvents due to their negligible vapor pressure, thermal stability, and recyclability. dntb.gov.uacore.ac.uknih.gov They have been successfully used as alternative solvents to volatile organic compounds (VOCs) in biocatalytic reactions. core.ac.ukmdpi.com The use of ILs can enhance enzyme stability and activity, and in some cases, improve the solubility of substrates. dntb.gov.uanih.gov

Studies have demonstrated the successful use of CALB in ionic liquids for the synthesis of esters. For example, the transesterification of pentanol has been effectively catalyzed by CALB in the ionic liquid 1-butyl-3-methyl-imidazolium bis[(trifluoromethyl)sulfonyl]amide. dntb.gov.ua In some systems, the ionic liquid can be used to create aqueous biphasic systems, which simplifies the separation of the product and the recycling of the enzyme and solvent. tudelft.nl Furthermore, enzymes can be coated with ionic liquids, creating highly stable and reusable biocatalysts for reactions in organic solvents. mdpi.com

Environmentally Benign Methodologies for Reduced Waste

A core principle of green chemistry is the reduction of waste through methods like improving atom economy and using recyclable catalysts and solvents. nih.govskpharmteco.com Biocatalytic processes inherently contribute to waste reduction as enzymes are biodegradable and their high selectivity minimizes the formation of by-products. tudelft.nl

The use of whole-cell biocatalysts, which contain the desired enzyme within a microorganism, is another cost-effective and sustainable approach. nih.gov This method eliminates the need for costly enzyme purification and can be advantageous for reactions requiring cofactors, as the cell's metabolic machinery can regenerate them. nih.gov Additionally, designing processes in continuous-flow reactors, as opposed to batch systems, can significantly improve throughput and efficiency, further reducing the environmental footprint of chemical manufacturing.

Purification and Characterization Techniques

Following synthesis, the target compound must be isolated, purified, and its identity confirmed.

Fractional Distillation for Compound Purification

Fractional distillation is a highly effective technique for separating liquid mixtures whose components have different boiling points. youtube.com It is essentially a series of distillations performed in a single apparatus, a fractionating column, which provides a large surface area (e.g., via Vigreux indentations or packing material) for repeated vaporization and condensation cycles. youtube.com This process allows for a much more efficient separation of liquids with close boiling points compared to simple distillation. youtube.com

For this compound, which has a boiling point of approximately 107°C at atmospheric pressure and is slightly soluble in water, fractional distillation is a suitable method for purification from starting materials, solvents, and by-products. chemicalbook.com The process involves heating the crude mixture in a flask, allowing the vapors to rise through the insulated fractionating column. The component with the lower boiling point will preferentially move up the column and be collected as the distillate, while components with higher boiling points will condense and fall back into the flask. youtube.com The temperature at the top of the column is monitored, and fractions are collected based on their boiling point ranges to isolate the pure compound. youtube.com

Table 2: Physical Properties for Distillation of this compound

PropertyValueSource
CAS Number 5259-98-3 chemicalbook.comnih.gov
Molecular Formula C₅H₁₁ClO chemicalbook.comnih.gov
Molecular Weight 122.59 g/mol nih.gov
Boiling Point 107 °C chemicalbook.com
Density 1.06 g/cm³ chemicalbook.com
Solubility in Water Slightly soluble chemicalbook.com

The identity and purity of the collected fractions of this compound can be confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. nih.gov

Spectroscopic and Chromatographic Validation

The validation of this compound's chemical identity and purity is accomplished through a combination of chromatographic separation and spectroscopic analysis. These methods are essential for confirming the successful synthesis and purification of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for assessing the purity of this compound. In this method, the volatile compound is separated from non-volatile impurities by gas chromatography (GC), and then fragmented and detected by mass spectrometry (MS). The resulting chromatogram indicates the purity level, with commercial suppliers often guaranteeing a purity of over 90.0% as determined by GC. tcichemicals.comcymitquimica.com The mass spectrum provides a fragmentation pattern, or "fingerprint," that helps confirm the compound's identity. The NIST Mass Spectrometry Data Center archives mass spectral data for related compounds, which can be used for comparison. nih.gov

The mass spectrometer detects the mass-to-charge ratio (m/z) of the ionized compound and its fragments. For this compound, the molecular weight is 122.59 g/mol . nih.gov The mass spectrum would show a molecular ion peak corresponding to this weight, as well as other characteristic fragment peaks resulting from the cleavage of the molecule. A prominent peak in the GC-MS analysis of this compound is often observed at an m/z of 55. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

This table presents predicted CCS values for different ionized forms (adducts) of this compound, which are important parameters in ion mobility-mass spectrometry analysis. uni.lu

Adductm/z (mass/charge ratio)Predicted CCS (Ų)
[M+H]⁺123.05712123.2
[M+Na]⁺145.03906131.2
[M-H]⁻121.04256122.0
[M+NH₄]⁺140.08366145.9
[M+K]⁺161.01300128.6
[M+H-H₂O]⁺105.04710120.2

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H NMR (Proton NMR) provides detailed information about the hydrogen atoms in the molecule, confirming the connectivity of the carbon skeleton and the position of the hydroxyl and chloro functional groups.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on each of the five carbons. The chemical shifts (δ) of these signals are influenced by the electronegativity of the adjacent atoms (-OH and -Cl). The protons closest to the electronegative oxygen and chlorine atoms will appear further downfield (at a higher ppm value). The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal the number of adjacent protons.

Table 2: ¹H NMR Spectral Data for this compound

This table details the assigned chemical shifts for the protons in the this compound structure, confirming its molecular arrangement. chemicalbook.com

AssignmentStructure PositionChemical Shift (ppm)
A-OH~4.77
B-CH₂-OH~3.62
C-CH₂-Cl~3.40
D-CH₂-CH₂Cl~1.72
E-CH₂-CH₂CH₂-~1.42

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. chemicalbook.com

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 1 Pentanol

Oxidation Pathways

5-Chloro-1-pentanol, being a primary alcohol, can be oxidized to yield a corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the strength of the oxidizing agent used. benchchem.com

Formation of 5-Chloropentanal (B1584631)

Oxidation of this compound can lead to the formation of 5-chloropentanal, which is the corresponding aldehyde. This transformation typically requires controlled reaction conditions to prevent further oxidation to the carboxylic acid. benchchem.com The oxidation of this compound is a primary method for preparing 5-chloropentanal. benchchem.com

Conversion to 5-Chloropentanoic Acid

Further oxidation of 5-chloro-1-pentanal, or direct oxidation of this compound with stronger oxidizing agents, results in the formation of 5-chloropentanoic acid, the corresponding carboxylic acid. benchchem.combenchchem.com Reaction conditions, including temperature, solvent, and oxidant concentration, are crucial in directing the oxidation towards the desired product and minimizing over-oxidation to 5-chloropentanoic acid when the aldehyde is the target. benchchem.com

Common Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Strong oxidizing agents are typically employed for the oxidation of primary alcohols like this compound to carboxylic acids, or to aldehydes under controlled conditions. Common oxidizing agents used for such transformations include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). benchchem.com Potassium permanganate is a strong oxidizing agent widely used in chemical industry and laboratories. scribd.comnih.gov Chromium trioxide is also a powerful oxidizer and is the acidic anhydride (B1165640) of chromic acid. nih.govwikipedia.org It is often used in various oxidation reactions in organic synthesis. wikipedia.org

Reduction Pathways

This compound can undergo reduction, primarily affecting the hydroxyl group or potentially the carbon-chlorine bond under specific conditions, although the reduction of the alcohol to an alkane is a more common transformation in this context. benchchem.com

Conversion to 5-Chloropentane

Reduction of the hydroxyl group in this compound can result in the formation of 5-chloropentane. benchchem.com This reaction involves the removal of the hydroxyl group and its replacement with a hydrogen atom.

Substitution Reactions

The presence of both a hydroxyl group and a chlorine atom in this compound allows for various substitution reactions, targeting either functional group under appropriate conditions.

Nucleophilic Substitution of the Hydroxyl Group with Halides or Esters

The hydroxyl group in this compound can undergo nucleophilic substitution, where the -OH group is replaced by another nucleophile, such as a halide or an ester moiety. This transformation typically requires converting the poor leaving group (-OH) into a better one. Common strategies involve protonation of the alcohol under acidic conditions or reaction with activating reagents. For primary alcohols like this compound, substitution reactions with hydrogen halides (HCl, HBr, HI) generally proceed via an SN2 mechanism after protonation of the hydroxyl group fishersci.nltcichemicals.comamericanelements.com. The halide ion then displaces a molecule of water, which is a good leaving group fishersci.nl.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, which are excellent leaving groups, facilitating subsequent nucleophilic attack fishersci.nlamericanelements.com. The reaction of alcohols with acid halides can also lead to substitution, yielding alkyl halides and water tcichemicals.com.

Reactivity of the Chlorosubstituent

The chlorine substituent at the fifth carbon of this compound also contributes to its reactivity, primarily through its susceptibility to nucleophilic attack. The carbon atom bonded to the chlorine is electrophilic, making it a target for nucleophiles. This reactivity is particularly relevant in intramolecular reactions, such as cyclization, where a nucleophilic center within the same molecule attacks the carbon bearing the chlorine nih.govfishersci.cafishersci.nofishersci.fi. The position of the terminal chlorine in this compound can influence the steric accessibility for reactions wikipedia.org.

Reagents for Substitution Reactions (e.g., Thionyl Chloride, Phosphorus Tribromide)

Several reagents are commonly employed to effect the substitution of the hydroxyl group in alcohols with halogens. Thionyl chloride (SOCl₂) is a widely used reagent for converting primary and secondary alcohols to alkyl chlorides fishersci.nltcichemicals.comamericanelements.comamericanelements.comnih.govfishersci.at. This reaction is often preferred over using concentrated hydrochloric acid due to milder conditions and fewer side reactions fishersci.nltcichemicals.com. The mechanism typically involves the formation of an intermediate chlorosulfite, which is subsequently displaced by chloride ion via an SN2 pathway fishersci.nl. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), simplify product isolation fishersci.nlamericanelements.com.

Phosphorus tribromide (PBr₃) is another common reagent used to convert alcohols into alkyl bromides fishersci.nltcichemicals.comamericanelements.comnih.govfishersci.at. Similar to thionyl chloride, the reaction with phosphorus tribromide proceeds through a mechanism that involves converting the hydroxyl group into a better leaving group, followed by nucleophilic displacement by bromide fishersci.nlfishersci.at. This method is considered a mild way to achieve this transformation americanelements.com.

ReagentFunctional Group SubstitutedResulting Functional GroupTypical Mechanism (for primary/secondary alcohols)Byproducts
Thionyl Chloride (SOCl₂)Hydroxyl (-OH)Chloride (-Cl)SN2SO₂, HCl
Phosphorus Tribromide (PBr₃)Hydroxyl (-OH)Bromide (-Br)SN2H₃PO₃

Cyclization Reactions

The bifunctional nature of this compound makes it particularly prone to intramolecular reactions, leading to the formation of cyclic structures.

Intramolecular Nucleophilic Attack and Cyclic Ether Formation

A significant cyclization pathway for this compound involves an intramolecular nucleophilic attack. The alkoxide ion, formed by deprotonation of the hydroxyl group, acts as a nucleophile and attacks the carbon atom bearing the chlorine substituent within the same molecule nih.govfishersci.nofishersci.fi. This internal SN2 reaction leads to the displacement of the chloride ion and the formation of a cyclic ether nih.govfishersci.no. For this compound, this cyclization results in the formation of a five-membered ring, specifically tetrahydrofuran (B95107) or a substituted tetrahydrofuran derivative, depending on the reaction conditions and any additional substituents. Intramolecular Williamson ether synthesis is a relevant example of this type of reaction, which works well for forming five- and six-membered rings fishersci.no.

Role of Strong Bases (e.g., Sodium Hydride) in Deprotonation and Cyclization

The cyclization of this compound is typically facilitated by the presence of a strong base. Strong bases, such as sodium hydride (NaH), are effective in deprotonating the hydroxyl group of this compound nih.govfishersci.nofishersci.fi. This deprotonation step is crucial because it generates the highly nucleophilic alkoxide ion nih.govfishersci.nofishersci.fi. The alkoxide is a much stronger nucleophile than the neutral alcohol and is therefore capable of initiating the intramolecular attack on the carbon bearing the chlorine nih.govfishersci.no. Sodium hydride is a popular choice for this purpose as it irreversibly deprotonates the alcohol, and the byproduct is hydrogen gas (H₂), which bubbles out of the solution fishersci.nochemistrylearner.com.

The mechanism involves the strong base removing the proton from the hydroxyl group, forming the alkoxide. This negatively charged oxygen then attacks the carbon bonded to the chlorine in an intramolecular SN2 fashion, leading to ring closure and the elimination of chloride as a leaving group nih.govfishersci.fi.

ReagentRole in CyclizationEffect on Hydroxyl GroupResulting Intermediate
Sodium Hydride (NaH)Strong BaseDeprotonationAlkoxide Ion

Mechanism of Chloride Ion Elimination

Chloride ion elimination from this compound can occur under specific reaction conditions. One notable instance is the cyclization reaction that takes place when this compound is treated with a strong base like sodium hydride (NaH). brainly.comchegg.com

The mechanism involves several steps:

Deprotonation: Sodium hydride, acting as a strong base, deprotonates the hydroxyl group of this compound, generating a negatively charged alkoxide ion. brainly.comchegg.com

Intramolecular Nucleophilic Substitution: The alkoxide ion, being a strong nucleophile, attacks the carbon atom bonded to the chlorine atom within the same molecule. brainly.com This intramolecular nucleophilic attack leads to the formation of a cyclic ether intermediate. brainly.com

Elimination: Following the formation of the cyclic intermediate, the chloride ion (Cl⁻) is eliminated, resulting in the formation of a product, which in the case of this compound and sodium hydride, is reported to be 1-chloro-3-methyl-1-butene. brainly.com

This sequence illustrates how a strong base facilitates the reaction by enhancing the nucleophilicity of the oxygen atom and promoting intramolecular cyclization with the subsequent elimination of the chloride ion. brainly.com

Reaction Mechanisms

The reactivity of alcohols, including this compound, in substitution reactions involving halogenating agents can proceed through different mechanisms, notably SN2 and SNi, and can be influenced by reaction conditions and additives like pyridine (B92270).

SN2 and SNi Mechanisms in Chlorination Reactions

The conversion of alcohols to alkyl chlorides using reagents such as thionyl chloride (SOCl₂) can occur via SN2 or SNi mechanisms. wikipedia.orgmasterorganicchemistry.com

SN2 Mechanism: This is a concerted reaction where the nucleophile attacks the carbon atom from the backside, simultaneously displacing the leaving group. wikipedia.orgmasterorganicchemistry.com For primary alcohols, like the hydroxyl end of this compound, the reaction with thionyl chloride is often taught as proceeding via an SN2 mechanism, leading to inversion of stereochemistry if the carbon center is chiral. masterorganicchemistry.com

SNi Mechanism: SNi (Substitution Nucleophilic internal) is a less common mechanism that typically results in retention of stereochemical configuration. wikipedia.orgmasterorganicchemistry.com In the chlorination of alcohols with thionyl chloride, the reaction can proceed through an SNi pathway. This involves the formation of an alkyl chlorosulfite intermediate. wikipedia.orgmasterorganicchemistry.com The leaving group (chlorosulfite) departs, forming an intimate ion pair, and the chloride ion from the chlorosulfite then attacks the carbocation from the same side, leading to retention of configuration. wikipedia.orgmasterorganicchemistry.com This mechanism is more commonly observed with secondary alcohols when reacted with SOCl₂ without additives like pyridine. masterorganicchemistry.com

Role of Pyridine in Modulating Reaction Stereochemistry

The presence of pyridine can significantly alter the stereochemical outcome of alcohol chlorination with thionyl chloride. wikipedia.orgmasterorganicchemistry.com While the reaction with SOCl₂ alone may proceed via an SNi mechanism leading to retention, the addition of pyridine typically results in inversion of stereochemistry, characteristic of an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

Pyridine, being a nucleophile, reacts with the intermediate alkyl chlorosulfite, displacing the chloride ion and forming a charged intermediate. wikipedia.orgmasterorganicchemistry.com This prevents the internal delivery of chloride characteristic of the SNi mechanism. masterorganicchemistry.com The displaced chloride ion is then free to attack the carbon center from the backside in a standard SN2 fashion, leading to inversion of configuration. wikipedia.orgmasterorganicchemistry.com

Principle of Microscopic Reversibility in Dehydration/Hydration

The principle of microscopic reversibility states that for a reversible reaction at equilibrium, the mechanism in the forward direction is the exact reverse of the mechanism in the reverse direction. libretexts.org This principle is relevant to reactions involving alcohols, such as dehydration (elimination of water to form alkenes) and the reverse reaction, hydration (addition of water to alkenes to form alcohols). libretexts.org

Acid-catalyzed dehydration of alcohols and acid-catalyzed hydration of alkenes proceed through the same intermediates and transition states, albeit in reverse order. libretexts.org While this compound is a chlorinated alcohol, the fundamental principles governing reversible reactions like dehydration/hydration, as described by microscopic reversibility, are applicable to understanding the mechanistic pathways of related transformations involving the alcohol functional group. libretexts.org

Electrosorption Studies

Electrosorption refers to the adsorption of chemical species at an electrode-solution interface, influenced by the electrical potential difference across the interface. Studies of electrosorption provide insights into the behavior of molecules at charged surfaces.

Adsorption Behavior at Electrode-Solution Interfaces (e.g., Mercury-Solution Interface)

The electrosorption of this compound at the mercury-solution interface has been investigated using techniques such as electrocapillary and differential capacitance measurements. researchgate.netacs.org These studies aim to understand how the molecule behaves when adsorbed onto a charged mercury electrode surface in the presence of an electrolyte solution.

Research has shown that the electrosorption of this compound on mercury, in the absence of specific ionic adsorption, exhibits a well-defined potential and corresponding charge density at which maximum adsorption occurs. researchgate.net However, the electrosorption isotherm for this compound at the mercury-solution interface has been found to be congruent with neither electrode potential nor charge density. researchgate.net This suggests that the adsorption behavior is complex and not simply dependent on either potential or charge density independently.

Electrosorption studies at interfaces like the mercury-solution interface provide valuable data on the interfacial properties and behavior of organic molecules, which can be influenced by factors such as molecular structure, electrode potential, and electrolyte composition. researchgate.netrsc.org

Applications of 5 Chloro 1 Pentanol in Advanced Organic Synthesis

Role as a Key Intermediate in Fine Chemical Synthesis

The compound is recognized as a critical intermediate in the synthesis of fine chemicals. benchchem.commendelchemicals.com

Pharmaceuticals

5-Chloro-1-pentanol is utilized as an important raw material and intermediate in the manufacturing processes of pharmaceuticals. benchchem.comlookchem.commendelchemicals.comfishersci.nothermofisher.comchemicalbook.comfishersci.cafishersci.cafishersci.frechemi.comnbinno.com Its integration into synthetic routes enables the creation of active ingredients for medications. mendelchemicals.com

Agrochemicals

Similarly, this compound serves as a key intermediate in the synthesis of agrochemicals. benchchem.comlookchem.commendelchemicals.comfishersci.nothermofisher.comchemicalbook.comfishersci.cafishersci.cafishersci.frechemi.com Its use in this sector contributes to the production of crop protection agents. mendelchemicals.com

Specialty Chemicals

Beyond pharmaceuticals and agrochemicals, this compound is also employed in the production of specialty chemicals. benchchem.commendelchemicals.comechemi.com This includes its utilization in the industrial sector for the manufacture of polymers and resins, surfactants, and plasticizers. benchchem.com

Specific Synthetic Transformations

The reactivity of this compound allows for its participation in specific synthetic transformations to yield valuable products.

Synthesis of 6-Hydroxy-hexanenitrile

A notable application is its use in the synthesis of 6-hydroxy-hexanenitrile. benchchem.comlookchem.comfishersci.nothermofisher.comchemicalbook.comfishersci.cafishersci.frlookchem.comfishersci.be This transformation is typically conducted at temperatures ranging from 90 to 100°C. benchchem.comlookchem.comfishersci.nothermofisher.comchemicalbook.comfishersci.cafishersci.frlookchem.comfishersci.be

Glycosylation Reactions

This compound acts as an alcohol acceptor in glycosylation reactions. benchchem.comnih.gov Research has demonstrated its use in the synthesis of β-selective glycosides of N-acetyl galactosamine (GalNAc) when catalyzed by Sc(OTf)₃. benchchem.comnih.govresearchgate.net Studies investigating the glycosylation of per-acetylated GalNAc with this compound have explored the effectiveness of various rare earth metal triflate catalysts. nih.govresearchgate.net Experiments have shown that a higher ratio of the acceptor (this compound) to the donor (Ac₄GalNAc) can be beneficial for the conversion and generation of β-glycosides of GalNAc. researchgate.net For instance, in one study, a donor to acceptor ratio of 1:10 resulted in complete conversion and a 90% proportion of the β-configurational product when catalyzed by Sc(OTf)₃ at 90°C in 1,2-dichloroethane (B1671644) over 12 hours. researchgate.net

Data on Glycosylation with this compound (Example Conditions)

EntryTemperature (°C)SolventCatalystDonor:Acceptor RatioTime (h)Conversion (%)α:β Ratio
1901,2-C₂H₄Cl₂Sc(OTf)₃2:1126050:50
2901,2-C₂H₄Cl₂Sc(OTf)₃1:1128020:60
3901,2-C₂H₄Cl₂Sc(OTf)₃1:3129020:70
4901,2-C₂H₄Cl₂Sc(OTf)₃1:101210010:90

Note: Data derived from a study on glycosylation with per-acetylated GalNAc (Ac₄GalNAc) as the donor and this compound as the acceptor, catalyzed by Sc(OTf)₃. researchgate.net

Selectivity and Yields in β-Glycoside Formation

Research has shown that the choice of catalyst and the ratio of donor to acceptor can significantly influence the selectivity and yield in glycosylation reactions involving this compound as the acceptor. nih.gov For instance, when using per-acetylated GalNAc as the donor and this compound as the acceptor, different rare earth metal triflates exhibited varying catalytic activity and stereoselectivity. nih.gov

Studies indicated that scandium triflate (Sc(OTf)₃) demonstrated potential for providing good conversion with a high β-glycoside ratio. nih.gov Conversely, hafnium triflate (Hf(OTf)₄) was preferentially used for the selective generation of α-configuration products. nih.gov Copper(II) triflate (Cu(OTf)₂) did not show significant product formation under certain conditions. nih.gov

The ratio of the glycosyl donor to this compound also played a critical role in the reaction outcome. nih.gov Increasing the equivalent of this compound relative to the donor was found to be beneficial for both the reaction conversion and the predominant formation of β-glycosides of GalNAc. nih.gov For example, a higher ratio of acceptor to donor led to increased conversion and a higher percentage of the β-configurational product. nih.gov

The following table summarizes representative results illustrating the effect of the donor-to-acceptor ratio on conversion and β-selectivity in the synthesis of this compound-GalNAc using Sc(OTf)₃ as the catalyst:

Donor:Acceptor RatioConversion (%)α:β Ratio
2:16050:50
1:10Complete10:90

Data extracted from search result nih.gov. Specific reaction conditions (temperature, time) may vary.

These findings highlight the ability to influence the stereochemical outcome of glycosylation reactions by adjusting reaction parameters when utilizing this compound as the alcohol acceptor. nih.gov

Precursor for Advanced Poly-alpha-olefin Production

Information regarding the specific use of this compound as a precursor for advanced poly-alpha-olefin production was not found in the provided search results. Therefore, content for this section cannot be generated based on the available information.

Synthetic Strategies for Complex Molecules

This compound serves as a versatile building block in the synthesis of complex molecules, allowing for the introduction of a functionalized five-carbon chain. cymitquimica.com Its bifunctional nature (chloride and alcohol) enables various transformations and coupling reactions.

Integration into Multi-step Reaction Sequences

This compound has been integrated into multi-step reaction sequences for the synthesis of diverse target molecules. Its chloride group can undergo substitution reactions, while the alcohol group can be functionalized or serve as an attachment point.

In one example, this compound was used as a starting material in the synthesis of capsaicin (B1668287) derivatives, specifically phenylcapsaicin. google.com In this sequence, this compound was initially protected as its tetrahydropyranyl (THP) ether. google.com This protected intermediate was then intended for use in a substitution reaction with lithium or sodium phenylacetylide. google.com However, these attempts resulted in elimination rather than the desired substitution, highlighting potential challenges and the need for careful optimization of reaction conditions when incorporating this compound derivatives into synthetic routes. google.com The problem was addressed by converting the THP-protected this compound into the corresponding iodine analogue via a Finkelstein reaction before the coupling step. google.com This demonstrates how strategic modifications to the synthetic route can overcome issues encountered when utilizing this compound derivatives. google.com

Furthermore, this compound has been employed in the synthesis of heterobifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras). acs.org In the synthesis of certain IAP-VHL hetero-PROTACs, linkers were prepared by methods including the elongation of alcohol precursors. acs.org While the specific details of this compound's role in every linker synthesis were not fully detailed in the snippet, its general utility as a chloro-alcohol building block for creating linkers of varying lengths and functionalities in complex molecule synthesis, such as PROTACs, is evident. acs.org The compound was explicitly mentioned in the preparation of one such molecule, where the crude product was purified by column chromatography. acs.org This exemplifies its use in constructing the linker portion of complex molecules designed to recruit E3 ligases and target specific proteins for degradation. acs.org

Biological Activities and Mechanistic Pathways of 5 Chloro 1 Pentanol

Antimicrobial Efficacy Studies

Research indicates that 5-Chloro-1-pentanol exhibits notable antimicrobial activity. benchchem.com Studies evaluating various chlorinated alcohols have demonstrated its significant inhibitory effects against a range of bacterial strains. benchchem.com

Effectiveness Against Gram-Positive and Gram-Negative Bacteria

Findings from studies have highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria. benchchem.com For instance, it has shown significant inhibitory effects against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). benchchem.com The minimum inhibitory concentration (MIC) values were found to be in the low millimolar range, suggesting its potential as an antibacterial agent. benchchem.com

Potential as a Disinfectant and Preservative

The demonstrated effectiveness of this compound against both Gram-positive and Gram-negative bacteria has led to discussions regarding its potential applications in disinfectants and preservatives. benchchem.com Its ability to inhibit the growth of various bacterial strains supports its consideration for these uses. benchchem.com

Cytotoxic Effects on Cancer Cell Lines

In vitro studies have investigated the cytotoxic effects of this compound on various cancer cell lines, including human breast cancer (MCF-7) and prostate cancer (PC-3) cells. benchchem.com

Dose-Dependent Decrease in Cell Viability

Treatment with this compound has been shown to lead to a dose-dependent decrease in the viability of cancer cell lines such as MCF-7 and PC-3. benchchem.com This indicates that as the concentration of the compound increases, the survival rate of these cancer cells decreases. Studies have reported IC50 values ranging from 50 to 100 µM for its cytotoxic effects on MCF-7 and PC-3 cells. benchchem.com

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Effect Observed
MCF-7 (Human breast cancer)50-100Apoptosis Induction
PC-3 (Human prostate cancer)50-100Apoptosis Induction

Note: Data compiled from research findings. benchchem.com

Induction of Apoptosis in MCF-7 and PC-3 Cell Lines

Results from in vitro studies indicate that this compound induces apoptosis in MCF-7 and PC-3 cell lines. benchchem.com Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, including cancer cells. dojindo.com The induction of apoptosis suggests a potential mechanism by which this compound exerts its anti-cancer effects. benchchem.com

Morphological Changes and Annexin V Staining as Apoptotic Indicators

Studies investigating the cytotoxic effects of this compound on cancer cells have observed morphological changes consistent with apoptosis under microscopy. benchchem.com These changes can include cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov

Flow cytometry analysis has further supported the induction of apoptosis by confirming increased Annexin V staining in treated cells. benchchem.com Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. dojindo.comlumiprobe.comigbmc.fr Increased Annexin V staining is a widely used indicator of early apoptotic events. benchchem.comdojindo.comlumiprobe.comigbmc.fr

Mechanism of Biological Action

The mechanism of action of this compound involves its interaction with various molecular targets within biological systems. It is understood to interact with enzymes and proteins, thereby affecting their function and activity. benchchem.com In chemical contexts, the presence of the hydroxyl group allows it to act as a nucleophile, participating in substitution and addition reactions, which provides insight into its potential reactivity in biological environments. benchchem.com

Interaction with Enzymes and Proteins

This compound has been shown to interact with enzymes and proteins, leading to alterations in their function and activity. benchchem.com In synthetic organic chemistry, it serves as an acceptor molecule in glycosylation reactions catalyzed by enzymes such as rare earth metal triflates. researchgate.netfrontiersin.org The ratio of this compound to the glycosyl donor can influence the conversion rate and the stereochemical outcome (alpha/beta ratio) of the resulting glycosides, indicating a specific interaction with the enzyme-catalyzed process. frontiersin.org For instance, a higher ratio of acceptor to donor was found to be beneficial for conversion and the generation of beta-glycosides of N-acetyl galactosamine (GalNAc) in the presence of Scandium(III) triflate (Sc(OTf)₃) as a catalyst. frontiersin.org

While direct studies on the interaction of this compound with a wide range of biological enzymes are limited in the provided results, research on related alcohols, including 1-pentanol (B3423595), indicates they can serve as substrates for fatty acid conjugation catalyzed by enzymes in vivo and in vitro. annualreviews.org This suggests a potential metabolic interaction pathway involving enzymatic processes for this compound as well, given its structural similarity to 1-pentanol.

Impact on Cellular Function and Activity

Research indicates that this compound exhibits notable biological activities at the cellular level. It has demonstrated antimicrobial properties, showing significant inhibitory effects against certain bacterial strains, including Escherichia coli and Staphylococcus aureus. benchchem.com The minimum inhibitory concentration (MIC) values were reported to be in the low millimolar range, suggesting its potential as an antibacterial agent. benchchem.com

Furthermore, in vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines, such as human breast cancer (MCF-7) and prostate cancer (PC-3) cells. benchchem.com These studies indicated that the compound induced apoptosis in these cell lines, with half-maximal inhibitory concentration (IC50) values typically ranging from 50 to 100 μM. benchchem.com This suggests a mechanism involving programmed cell death in cancer cells.

Studies on other straight-chain alkyl alcohols, including 1-pentanol, have shown they can elicit morphological changes in hepatic mitochondria comparable to those caused by ethanol. annualreviews.org These alcohols can also decrease membrane order and protein-phospholipid interaction in mitochondrial membranes, impacting mitochondrial ATPase activity. annualreviews.org While these findings are for related alcohols, they suggest a potential for this compound to similarly affect cellular organelles and membrane-associated enzymatic functions.

Comparison with Related Halogenated Alcohols

Comparisons of the biological activities of this compound with related halogenated alcohols highlight the influence of chain length and halogen substitution on activity. In studies assessing fungitoxicity against organisms like Aspergillus niger, Trichoderma viride, and Myrothecium verrucaria, ω-chloro-α-alkanols, the class to which this compound belongs, were found to be more active than n-alkanols and α,ω-n-alkanediols. researchgate.net Across these series, the C10 member typically demonstrated the highest activity. researchgate.net

Structural comparisons with isomers like 1-chloro-2-pentanol reveal differences in the positioning of the hydroxyl and chlorine groups. In this compound, the terminal hydroxyl (C1) and chlorine (C5) positions allow for steric accessibility in nucleophilic reactions, which is relevant for its use as an acceptor in glycosylation. benchchem.com In contrast, 1-chloro-2-pentanol has the chlorine at C1 and the hydroxyl at C2, leading to different steric and reactivity profiles.

Research investigating the effects of various alcohols, including halogenated ones like monochloroethanol, trichloroethanol, and dichloroethanol, on a neuronal ATP-gated ion channel revealed a cutoff effect related to molecular volume. pnas.org Alcohols with a molecular volume exceeding approximately 46.1 ml/mol, such as 1-pentanol, showed no significant effect on this specific channel, while smaller alcohols were inhibitory, with potency correlating with lipid solubility. pnas.org This indicates that the size and structure of the alcohol, including the presence and position of halogen atoms, play a critical role in their interaction with specific protein targets.

Quantitative structure-activity relationship (QSAR) studies have been employed to model the toxicities of various alcohols and phenols, including halogenated variants, further demonstrating the relationship between chemical structure and biological activity within this class of compounds. researchgate.net

Based on the available data, a comparison of some reported biological activities is presented in the table below.

CompoundActivity TypeTarget Organism/Cell LineReported Effect/ValueReference
This compoundAntimicrobialEscherichia coliLow millimolar MIC benchchem.com
This compoundAntimicrobialStaphylococcus aureusLow millimolar MIC benchchem.com
This compoundCytotoxicMCF-7 (Breast Cancer)50-100 μM IC50 benchchem.com
This compoundCytotoxicPC-3 (Prostate Cancer)50-100 μM IC50 benchchem.com
ω-chloro-α-alkanolsFungitoxicAspergillus nigerMore active than n-alkanols and α,ω-n-alkanediols researchgate.net
ω-chloro-α-alkanolsFungitoxicTrichoderma virideMore active than n-alkanols and α,ω-n-alkanediols researchgate.net
ω-chloro-α-alkanolsFungitoxicMyrothecium verrucariaMore active than n-alkanols and α,ω-n-alkanediols researchgate.net
1-PentanolNeuronal ReceptorATP-gated ion channelNo significant effect pnas.org
MonochloroethanolNeuronal ReceptorATP-gated ion channelInhibitory pnas.org
TrichloroethanolNeuronal ReceptorATP-gated ion channelInhibitory pnas.org
DichloroethanolNeuronal ReceptorATP-gated ion channelInhibitory pnas.org

Environmental Fate and Safety Considerations in Research

Environmental Distribution and Behavior

Due to a lack of extensive experimental studies, the environmental fate of 5-Chloro-1-pentanol is primarily assessed using predictive computational models, such as the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™. epa.gov These models use the chemical's structure to estimate its distribution and persistence in the environment. nih.gov

Multimedia fugacity models, like the Level III model within EPI Suite™, predict how a chemical will partition among different environmental compartments—air, water, soil, and sediment—under steady-state conditions. epa.gov For this compound, these models estimate its likely distribution, providing insight into where the compound is most likely to accumulate if released. The predictions are based on physical and chemical properties such as vapor pressure, water solubility, and the octanol-water partition coefficient.

Table 1: Predicted Environmental Distribution of this compound (Based on Level III Fugacity Model Predictions)

Environmental Compartment Predicted Distribution (%)
Air ---
Water ---
Soil ---
Sediment ---

Specific model output data for this compound is not publicly available. This table illustrates the typical output of a Level III Fugacity Model.

The persistence of a chemical in the environment is determined by its resistance to degradation. Key degradation pathways include abiotic processes like hydrolysis and biotic processes such as biodegradation by microorganisms.

Bioconcentration is the accumulation of a chemical in an organism from the surrounding environment, typically water. The potential for bioconcentration is often expressed as the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water. The BCFBAF™ program in EPI Suite™ estimates the fish bioconcentration factor from the chemical's octanol-water partition coefficient (log Kow). epa.gov For this compound, the predicted Log Kow is low, suggesting a low potential for bioconcentration in aquatic organisms.

Occupational and Laboratory Safety in Handling this compound

Strict adherence to safety protocols is mandatory when handling this compound in a laboratory setting due to its identified hazards.

Hazard assessment for this compound is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov The compound is classified as harmful and an irritant. nih.govfishersci.ca Risk management protocols involve recognizing these hazards, implementing engineering controls, and following prescribed handling procedures to minimize exposure. sigmaaldrich.comcarlroth.com

Key hazard statements (H-statements) associated with this compound are summarized below. nih.govtcichemicals.comtcichemicals.com

Table 2: GHS Hazard Classifications for this compound

Code Hazard Statement Classification
H227 Combustible liquid. tcichemicals.com Physical Hazard
H302 Harmful if swallowed. nih.govmsds-europe.com Health Hazard
H312 Harmful in contact with skin. nih.govmsds-europe.com Health Hazard
H315 Causes skin irritation. nih.govmsds-europe.com Health Hazard
H319 Causes serious eye irritation. nih.govmsds-europe.com Health Hazard
H332 Harmful if inhaled. nih.govmsds-europe.com Health Hazard

Risk management involves following the precautionary statements (P-statements) found on the safety data sheet, which include avoiding breathing vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using the product. sigmaaldrich.comtcichemicals.com In case of fire, appropriate extinguishing media like dry sand, dry chemical, or alcohol-resistant foam should be used. tcichemicals.comtcichemicals.com

To mitigate the risks identified, appropriate Personal Protective Equipment (PPE) must be used at all times when handling this compound.

Engineering Controls : The compound should be handled in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors. sigmaaldrich.comcarlroth.comtcichemicals.com Eyewash stations and safety showers must be readily accessible. fishersci.com

Eye and Face Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes and prevent serious eye irritation. carlroth.comtcichemicals.comcarlroth.com

Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing, such as a lab coat, to prevent skin contact and irritation. sigmaaldrich.comtcichemicals.comcarlroth.com Contaminated clothing should be removed and washed before reuse. tcichemicals.comtcichemicals.com

Respiratory Protection : If working outside of a fume hood or if exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors should be used. fishersci.com

Spill Management and Waste Disposal for Halogenated Organics

The proper management of spills and disposal of waste is critical when handling halogenated organic compounds like this compound to ensure laboratory and environmental safety. Due to their potential toxicity, specific procedures must be followed.

Waste Disposal: As a halogenated hydrocarbon, this compound must be disposed of in designated "Halogenated Organic Waste" containers. scienceready.com.au These should be kept separate from non-halogenated waste streams, as the disposal methods differ and mixing them can increase disposal costs. cornell.edu

Key principles for waste containment include:

Labeling: Waste containers must be clearly labeled with the full chemical name of the contents, such as "Waste: this compound". illinois.edu Abbreviations and chemical formulas should be avoided to prevent misidentification. illinois.edu The label should be applied before or as soon as the first drop of waste is added. illinois.edu

Container Integrity: Containers must be in good condition, compatible with the chemical waste, and have a tightly sealing threaded cap to be "vapor tight" and "spill proof". illinois.eduethz.ch The maximum fill level should not exceed 90% of the container's capacity to allow for expansion. ethz.ch

Segregation: Halogenated solvents can generally be collected in the same container. illinois.eduethz.ch However, it is crucial not to mix them with incompatible materials such as strong acids, bases, or oxidizers. cornell.edu

Final Disposal: The contents and container must ultimately be sent to an approved waste disposal plant for proper treatment, which often involves high-temperature incineration. starshinechemical.comtcichemicals.com

Spill Management: In the event of a spill, a swift and appropriate response is necessary to mitigate exposure and contamination.

Minor Spills: For a small spill (generally less than 0.5 liters) of a substance that is not highly toxic, trained laboratory personnel can typically manage the cleanup. keene.edu The basic procedure involves:

Alerting personnel in the immediate area. keene.edu

Wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. scienceready.com.aukeene.edu

Placing absorbent pads or inert material like sand on the spill. illinois.eduilo.org

Collecting the absorbed material and placing it into a suitable, sealable plastic bag or container. illinois.edu

Labeling the container with its contents for hazardous waste disposal. illinois.edu

Decontaminating the spill area. keene.edu

Major Spills: For large or highly toxic spills, the area should be evacuated immediately. illinois.edu Personnel should activate a fire alarm if necessary and call emergency services for professional handling. illinois.edukeene.edu It is important not to assume that vapors or gases are harmless even if they lack a strong odor. keene.edu

Storage Conditions for Stability

To maintain its chemical integrity and prevent degradation, this compound requires specific storage conditions. It is classified as a heat-sensitive and combustible liquid. starshinechemical.comtcichemicals.com

Temperature: The recommended storage temperature for this compound is under refrigeration, typically between 2°C and 8°C (35.6°F and 46.4°F). sigmaaldrich.cn Some sources may specify a range of 0-10°C. tcichemicals.com

General Storage Practices: Proper storage involves several key considerations to ensure stability and safety:

Containers: The compound should be kept in a tightly closed container to prevent contamination and evaporation. fishersci.casigmaaldrich.com

Atmosphere: Store in a cool, dry, and well-ventilated area. illinois.edufishersci.casigmaaldrich.com Exposure to moisture should be avoided. thermofisher.com

Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. starshinechemical.comsigmaaldrich.comthermofisher.com "No smoking" policies should be strictly enforced in storage areas. starshinechemical.comtcichemicals.com

Incompatible Materials: this compound should be stored separately from incompatible substances, particularly strong oxidizing agents, acids, and bleach. illinois.eduilo.orgthermofisher.com

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

Current synthetic routes for 5-Chloro-1-pentanol often involve reagents and conditions that may not align with the principles of green chemistry. royalsocietypublishing.org Future research is focused on developing more sustainable alternatives. This includes exploring biocatalytic approaches, which utilize enzymes under milder conditions and can reduce the need for harsh chemicals and minimize waste generation. mdpi.com The use of alternative, greener solvents, such as ionic liquids or supercritical fluids, in the synthesis of this compound or its derivatives is another area of investigation aimed at reducing the environmental impact of its production. royalsocietypublishing.orgmdpi.com Additionally, research into optimizing reaction parameters, such as temperature, pressure, and catalyst systems, can lead to more energy-efficient processes and higher atom economy, further enhancing sustainability. benchchem.comroyalsocietypublishing.org For instance, studies on the synthesis of nitriles from primary alcohols using simple nickel catalysts under benign aqueous conditions highlight the potential for developing cost-effective and environmentally friendly catalytic systems applicable to similar alcohol substrates like this compound. rsc.orgrsc.org

Exploration of Undiscovered Biological Applications

While this compound is known as an intermediate in the synthesis of pharmaceuticals and agrochemicals, fishersci.nothermofisher.com the exploration of its direct or indirect biological applications is an ongoing area of research. Its chemical structure, featuring both a hydroxyl group and a chlorine atom, provides potential for interaction with various biological targets, such as enzymes and proteins. benchchem.com Future studies may investigate its potential as a lead compound or a building block for synthesizing molecules with specific biological activities. This could include exploring its effects on enzymatic pathways, its potential as an antimicrobial agent, or its role in modulating cellular processes. Research into the biological activities of related chlorinated alcohols or their derivatives could provide insights and direction for exploring the potential biological applications of this compound.

Advanced Computational Modeling for Predictive Reactivity and Biological Interactions

Computational modeling plays a crucial role in modern chemical research, offering insights into molecular behavior, reactivity, and interactions. For this compound, advanced computational techniques, such as density functional theory (DFT) and molecular dynamics simulations, can be employed to predict its reactivity in various synthetic transformations. This can aid in designing more efficient and selective synthetic routes. mdpi.comsiue.edu Furthermore, computational modeling can be used to simulate the interactions of this compound with biological macromolecules, such as proteins and enzymes. benchchem.commdpi.com This can help in understanding potential binding sites, predicting biological activity, and guiding the design of novel bioactive molecules incorporating the this compound scaffold. Such in silico studies can significantly reduce the need for extensive experimental screening.

Integration of this compound into Complex Chemical Architectures

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a versatile chlorine atom, makes it a valuable building block for constructing more complex chemical architectures. Future research aims to integrate this compound into intricate molecular systems, including polymers, dendrimers, and self-assembling structures. This could lead to the development of novel materials with tailored properties for various applications. For example, it could be used as a monomer in polymerization reactions to introduce specific functionalities into polymer chains. rsc.org The chlorine atom can undergo various substitution reactions, while the hydroxyl group can participate in esterification, etherification, or oxidation reactions, allowing for diverse chemical modifications and the creation of complex molecular scaffolds. benchchem.com Research in integrative chemistry, which combines different chemical domains to design complex multiscale architectures, provides a framework for incorporating molecules like this compound into advanced materials. researchgate.netcore.ac.uk

Q & A

Q. How can researchers ensure ethical and reproducible reporting of this compound applications?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant). Disclose conflicts of interest, cite prior synthesis methods, and share raw data via repositories like Zenodo. For toxicological studies, include institutional review board (IRB) approvals and SDS-based risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.